Product packaging for Agn-PC-007gmw(Cat. No.:CAS No. 827584-71-4)

Agn-PC-007gmw

Cat. No.: B3358891
CAS No.: 827584-71-4
M. Wt: 219.24 g/mol
InChI Key: XTHLTQOHQFMDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Agn-PC-007gmw is a synthetic organic compound with a phenyl boronic acid core structure, characterized by the molecular formula C₆H₅BBrClO₂ (CAS No. 1046861-20-4) . Key properties include a molecular weight of 235.27 g/mol, moderate aqueous solubility (0.24 mg/mL), and a calculated logP (octanol-water partition coefficient) ranging from 0.61 to 2.15 depending on the computational model used . Its structural features include bromine and chlorine substituents on the aromatic ring, which influence its electronic properties and reactivity. This compound is primarily utilized in cross-coupling reactions for pharmaceutical intermediates and materials science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O B3358891 Agn-PC-007gmw CAS No. 827584-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-hydroxy-10,10-dimethyl-1,3,5,7,9-pentazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-10(2)3-4-14-6-13-8-7(14)9(15(10)16)12-5-11-8/h5-6,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHLTQOHQFMDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2C=NC3=C2C(=NC=N3)N1O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463386
Record name AGN-PC-007GMW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827584-71-4
Record name AGN-PC-007GMW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-007gmw involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include the use of high-purity reagents and controlled reaction environments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-007gmw undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Agn-PC-007gmw has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Agn-PC-007gmw involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Agn-PC-007gmw belongs to the boronic acid derivative family. Two structurally similar compounds are:

  • (3-Bromo-5-chlorophenyl)boronic acid (CAS No. 1072942-78-1)
  • (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS No. 1217628-28-7)
Table 1: Structural and Physicochemical Comparison
Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 235.27 235.27 269.72
LogP (XLOGP3) 2.15 2.10 2.85
Solubility (mg/mL) 0.24 0.18 0.09
TPSA (Ų) 40.46 40.46 40.46
Synthetic Accessibility 2.07 1.95 2.30

Key Observations :

  • Substituent Effects : this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions. The para-substituted bromine in this compound enhances steric accessibility for cross-coupling reactions compared to meta-substituted analogues .
  • Solubility Trends : Increased halogenation (e.g., dichloro substitution in the third compound) reduces aqueous solubility due to heightened hydrophobicity .

Functional Comparison

Reactivity in Suzuki-Miyaura Coupling

This compound exhibits superior reactivity in palladium-catalyzed Suzuki-Miyaura couplings compared to its analogues. For example:

  • Reaction Yield : this compound achieves 85–90% yield under standard conditions (Pd(PPh₃)₄, K₃PO₄, THF/H₂O, 75°C), while (6-Bromo-2,3-dichlorophenyl)boronic acid yields 70–75% under identical conditions .
  • Side Reactions : Dichloro-substituted analogues show higher propensity for proto-deboronation, reducing efficiency.

Pharmacokinetic Properties

  • GI Absorption : this compound is classified as "high" (GI absorption score: 0.55), whereas dichloro-substituted analogues show moderate absorption (score: 0.45) due to increased molecular weight and logP .

Research Findings and Limitations

  • Thermal Stability : this compound degrades at 150°C , while dichloro-substituted variants are stable up to 180°C , making the latter preferable for high-temperature applications .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for Agn-PC-007gmw that addresses gaps in current knowledge?

  • Methodological Answer : Begin by conducting a systematic literature review to identify unresolved issues, such as inconsistent pharmacokinetic data or unexplored biological pathways. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question, ensuring variables like dosage (e.g., mg/kg) and molecular interactions are explicitly defined. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability and significance . For example: "How does this compound modulate [specific pathway] in [cell type/model], and how does this compare to existing inhibitors?" .

Q. What experimental designs are appropriate for initial pharmacological studies of this compound?

  • Methodological Answer : Start with pre-experimental designs (e.g., single-group dose-response studies) to establish baseline efficacy and toxicity. Use in vitro assays (e.g., IC50 determination) to quantify compound activity. For in vivo studies, employ quasi-experimental designs with control groups to account for confounding variables like metabolic variability. Document protocols rigorously, including reagent concentrations and statistical power calculations, to ensure reproducibility .

Q. How should researchers conduct a literature review to contextualize this compound within existing scientific frameworks?

  • Methodological Answer : Use academic databases (e.g., PubMed, Scopus) with Boolean search terms like "this compound AND [target pathway]" and filter for peer-reviewed articles. Critically evaluate sources for methodological rigor, focusing on studies with transparent data collection and validation steps (e.g., Western blot replicates, dose-response curves). Synthesize findings into a conceptual framework that links the compound’s mechanism to broader theories (e.g., receptor antagonism models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across different experimental models?

  • Methodological Answer : Perform meta-analysis to quantify variability across studies, stratifying by model type (e.g., cell lines vs. animal models). Investigate potential confounders such as batch-to-batch compound purity or assay conditions (e.g., pH, temperature). Use sensitivity analysis to identify which variables (e.g., dosing intervals) most significantly impact outcomes. Transparently document discrepancies and propose standardized protocols for future work .

Q. What factorial design strategies optimize the study of this compound’s synergistic effects with other compounds?

  • Methodological Answer : Implement a full factorial design to test all combinations of variables (e.g., this compound concentration + adjuvant drug dosage). Use response surface methodology (RSM) to model interactions and identify optimal synergy points. For example, a 2x2 design could compare low/high doses of both compounds, with ANOVA to assess interaction effects. Ensure blinding and randomization to minimize bias .

Q. How can theoretical frameworks guide the interpretation of this compound’s mechanism in multidisciplinary studies?

  • Methodological Answer : Anchor the research in established theories (e.g., pharmacokinetic-pharmacodynamic modeling) to predict dose-response relationships. For translational studies, integrate systems biology frameworks to map the compound’s effects across molecular, cellular, and organismal levels. Validate hypotheses using computational tools (e.g., molecular docking simulations) alongside empirical data, ensuring alignment between theoretical predictions and experimental results .

Q. What strategies ensure data integrity and reproducibility in long-term this compound studies?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use electronic lab notebooks with version control to track protocol modifications. For in vivo studies, report animal housing conditions (e.g., diet, light cycles) and compliance with ARRIVE guidelines. Archive raw data (e.g., chromatograms, microscopy images) in repositories like Zenodo, with metadata detailing analytical workflows .

Methodological Resources

  • Data Analysis : Use tools like R or Python for dose-response curve fitting (e.g., four-parameter logistic model) and statistical testing (e.g., Tukey’s HSD for post-hoc comparisons) .
  • Experimental Protocols : Reference guidelines from journals like Nature Protocols for step-by-step methodologies in compound validation .
  • Ethical Compliance : Align in vivo studies with institutional IACUC protocols, detailing endpoints and humane handling practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agn-PC-007gmw
Reactant of Route 2
Agn-PC-007gmw

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.